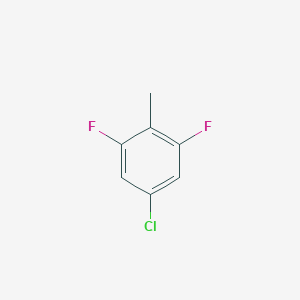

4-Chloro-2,6-difluorotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2,6-difluorotoluene is a chemical compound with the molecular formula C7H4ClF2. It is related to 2,6-difluorotoluene, which reacts with chlorine to give 2,6-difluorobenzyl chloride .

Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to give 2,6-difluorobenzyl chloride, which gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis

2,6-Difluorotoluene, a related compound, is a liquid at 20°C with a boiling point of 112°C and a flash point of 10°C. It has a specific gravity of 1.13 and a refractive index of 1.45 .Wissenschaftliche Forschungsanwendungen

Applications in Electronic State Spectroscopy

Valence and Rydberg Excitations in Difluorotoluene : 2,4- and 2,6-difluorotoluene have been studied using high-resolution vacuum ultraviolet photoabsorption measurements and ab initio calculations. This research delves into the electronic state spectroscopies of these compounds, significantly contributing to our understanding of their valence transitions and Rydberg transitions. The findings have implications for estimating the photolysis lifetimes of these molecules in the Earth's atmosphere (Barbosa et al., 2016).

Applications in Nucleic Acid Chemistry

Fluorobenzene Nucleobase Analogues : 2,4-difluorotoluene, as a nonpolar isostere of thymidine, has been used to study the role of hydrogen bonding in nucleic acid recognition and interactions with polymerases. The research assessed fluorinated benzenes as nucleobase analogues in peptide nucleic acids, indicating that certain analogues can stabilize Hoogsteen triplets with U−A base pairs, offering insights into triple helical recognition of RNA (Kumar & Rozners, 2021).

Applications in Spectroscopy and Molecular Structure

Microwave Spectrum and Internal Rotation in Difluorotoluene : The study of the microwave rotational spectra of 2,4-difluorotoluene has provided critical insights into the molecular structure and dynamics of this compound, particularly in terms of its internal rotation barriers and rotational constants (Maiti et al., 1996).

Contributions to DNA Replication Fidelity Studies

Hydrogen Bonding and DNA Replication Fidelity : 2,4-Difluorotoluene has been instrumental in studying DNA replication fidelity, challenging the role of Watson-Crick hydrogen bonds and suggesting that steric effects might be the main determinants of DNA replication fidelity. This has sparked significant debate and led to a reevaluation of the understanding of DNA replication mechanisms (Kool & Sintim, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1,3-difluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLJDJAOBLOBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-difluoro-2-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)

![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2627569.png)